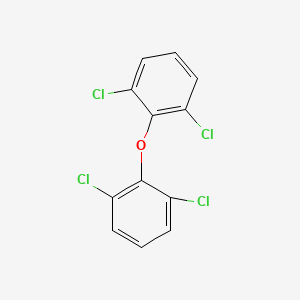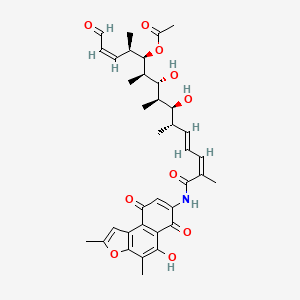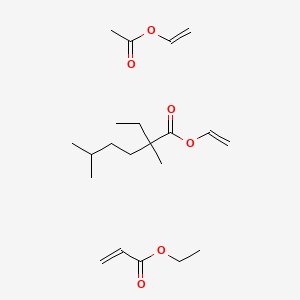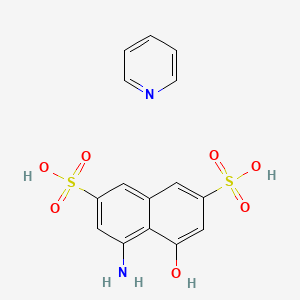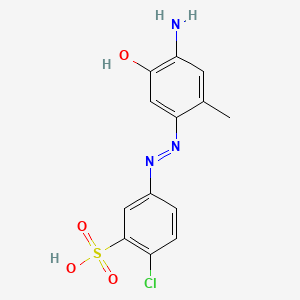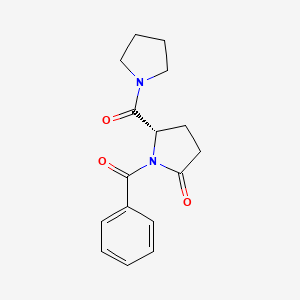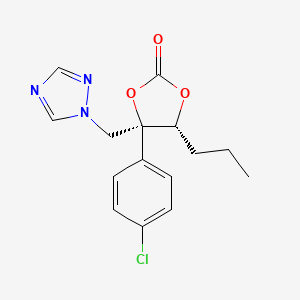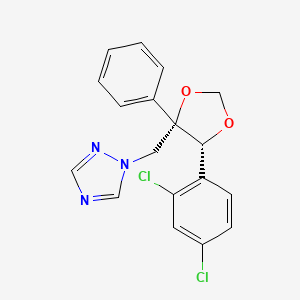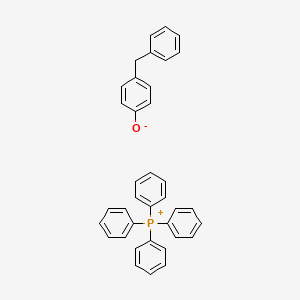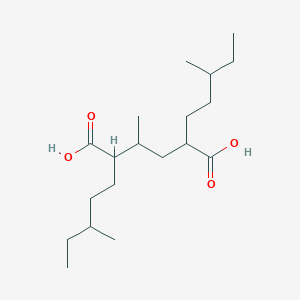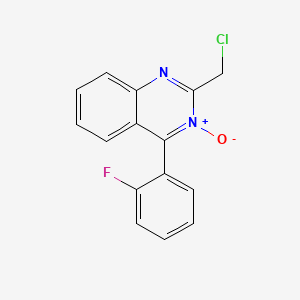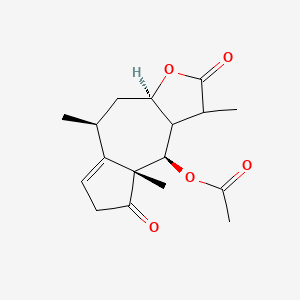
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features both epoxy and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of glycidol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In polymer chemistry, 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol can be used as a monomer or cross-linking agent in the synthesis of various polymers and resins.
Biology
The compound’s hydroxyl groups make it a potential candidate for biochemical applications, such as enzyme immobilization or as a building block for more complex molecules.
Medicine
In pharmaceuticals, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a stabilizer in drug formulations.
Industry
In the materials science industry, it can be used to produce advanced materials with specific properties, such as improved mechanical strength or thermal stability.
Wirkmechanismus
The mechanism by which 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol exerts its effects depends on its application. For example, in polymerization reactions, the epoxy group can open up and react with other monomers to form a polymer network. In biological systems, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidol: Similar in structure but lacks the additional hydroxyl groups.
Epichlorohydrin: Contains an epoxy group but has a chlorine atom instead of hydroxyl groups.
Glycerol: Contains three hydroxyl groups but lacks the epoxy group.
Uniqueness
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both epoxy and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
55206-69-4 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-(oxiran-2-ylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16O5/c9-3-8(4-10,5-11)6-12-1-7-2-13-7/h7,9-11H,1-6H2 |
InChI-Schlüssel |
SRTFSXUQGZSYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


